

# Demethyleneberberine Chloride: A Technical Guide to its Solubility Profile

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## Compound of Interest

Compound Name: *Demethyleneberberine chloride*

Cat. No.: *B15620807*

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This technical guide provides a comprehensive overview of the solubility profile of **demethyleneberberine chloride**, a key metabolite of berberine. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document synthesizes available data on its solubility in various solvents and outlines relevant experimental protocols for its determination and for the preparation of solutions for research applications.

## Executive Summary

Demethyleneberberine is a natural, mitochondria-targeted antioxidant with a range of pharmacological activities.<sup>[1][2]</sup> However, its utility in preclinical and clinical research is often hampered by its limited solubility, particularly in aqueous media. Understanding the solubility characteristics of its chloride salt is critical for designing effective in vitro and in vivo studies, developing suitable formulations, and ensuring accurate, reproducible results. This guide provides a consolidation of known solubility data and detailed methodologies for its assessment.

## Quantitative Solubility Data

The solubility of **demethyleneberberine chloride** has been characterized in several common laboratory solvents. As is typical for protoberberine alkaloids, it exhibits poor aqueous solubility,

which improves in organic solvents like dimethyl sulfoxide (DMSO). The available quantitative and semi-quantitative data are summarized in Table 1.

Solvent	Solubility (mg/mL)	Molar Equivalent (mM) <sup>1</sup>	Conditions / Remarks	Source
Dimethyl Sulfoxide (DMSO)	1.92	5.34	Requires ultrasonication, warming, pH adjustment to 2 with 1M HCl, and heating to 60°C.	[1]
Dimethyl Sulfoxide (DMSO)	1 - 10	2.78 - 27.79	Described as "sparingly soluble".	[3]
Ethanol	0.1 - 1	0.28 - 2.78	Described as "slightly soluble".	[3]
Water	-	-	Described as "poorly soluble".	[3]
Phosphate-Buffered Saline (PBS), pH 7.2	-	-	Described as "very low"; suspension is likely to form.	[3]

<sup>1</sup>Calculated based on a molecular weight of 359.81 g/mol for demethyleneberberine chloride.[2]

## Experimental Protocols

Accurate determination of solubility is fundamental for compound characterization. While specific, detailed studies on the pH- and temperature-dependent solubility profile of **demethyleneberberine chloride** are not widely published, a standard methodology can be adapted from the well-characterized parent compound, berberine chloride.<sup>[4]</sup>

## Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.

Materials:

- **Demethyleneberberine chloride** powder
- Selected solvents (e.g., deionized water, PBS pH 7.2, DMSO, ethanol)
- Glass vials with screw caps
- Reciprocal shaking water bath or orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Add an excess amount of **demethyleneberberine chloride** powder to a glass vial. The presence of solid compound at the end of the experiment is necessary to ensure saturation.
- Add a known volume (e.g., 3 mL) of the desired solvent to the vial.

- Tightly cap the vials and place them in a shaking water bath set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples at a constant speed (e.g., 75 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
- Carefully collect an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **demethyleneberberine chloride** in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
- Calculate the solubility by correcting for the dilution factor.

## Protocol for Preparation of Stock and In Vivo Formulations

For many biological applications, creating a stable stock solution or a uniform suspension is required.

Preparation of a DMSO Stock Solution:

- Weigh the required amount of **demethyleneberberine chloride**.
- Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
- To aid dissolution for higher concentrations, gentle warming (up to 60°C), vortexing, and ultrasonication may be applied. For the highest reported solubility, the pH of the DMSO can be adjusted to 2 with 1M HCl.[\[1\]](#)

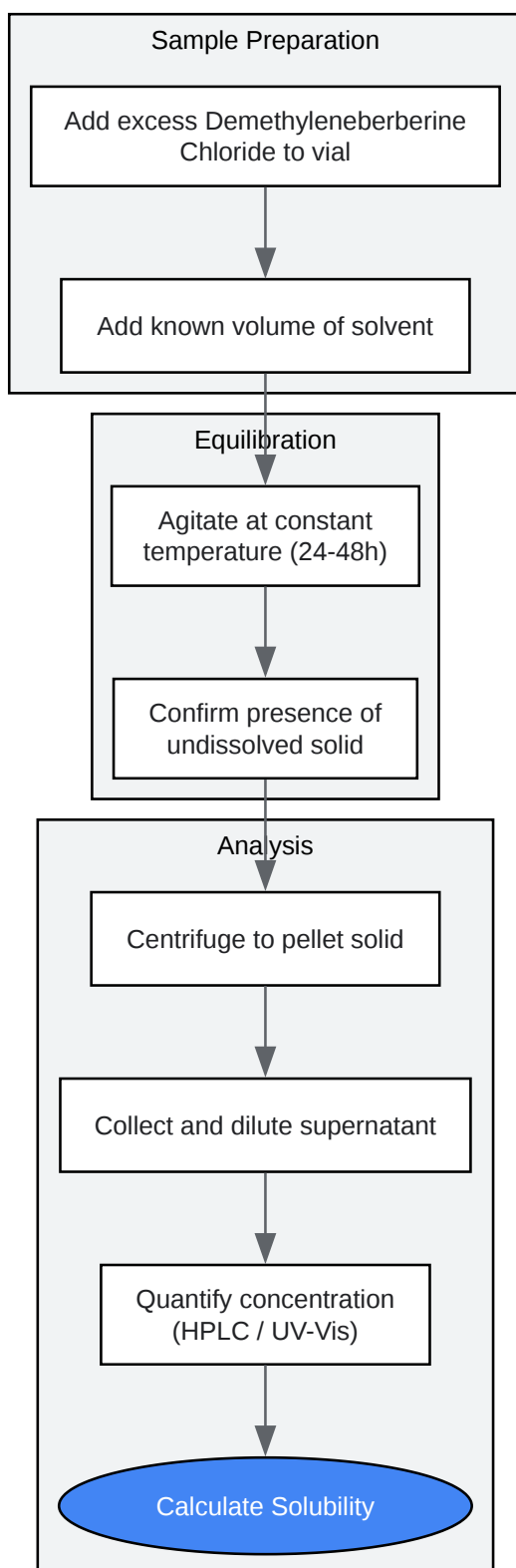
- Ensure the solution is clear and free of particulates before use. Store stock solutions in aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).  
[\[1\]](#)

Preparation of an Aqueous Suspension for Oral Gavage: Due to its poor aqueous solubility, a suspension is often used for oral administration in animal models.[\[3\]](#)

- Prepare the Vehicle: A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water or saline. This is prepared by slowly adding 0.5 g of CMC-Na to 100 mL of water while stirring vigorously. Allow several hours for complete hydration.[\[3\]](#)
- Prepare the Compound: Weigh the required amount of **demethyleneberberine chloride**. For improved homogeneity, the powder can be gently ground to a fine consistency.[\[3\]](#)
- Formulate the Suspension: Slowly add the **demethyleneberberine chloride** powder to the prepared CMC-Na vehicle under continuous stirring. Stir for at least 30 minutes to ensure a uniform suspension.[\[3\]](#)

## Visualized Workflows and Pathways

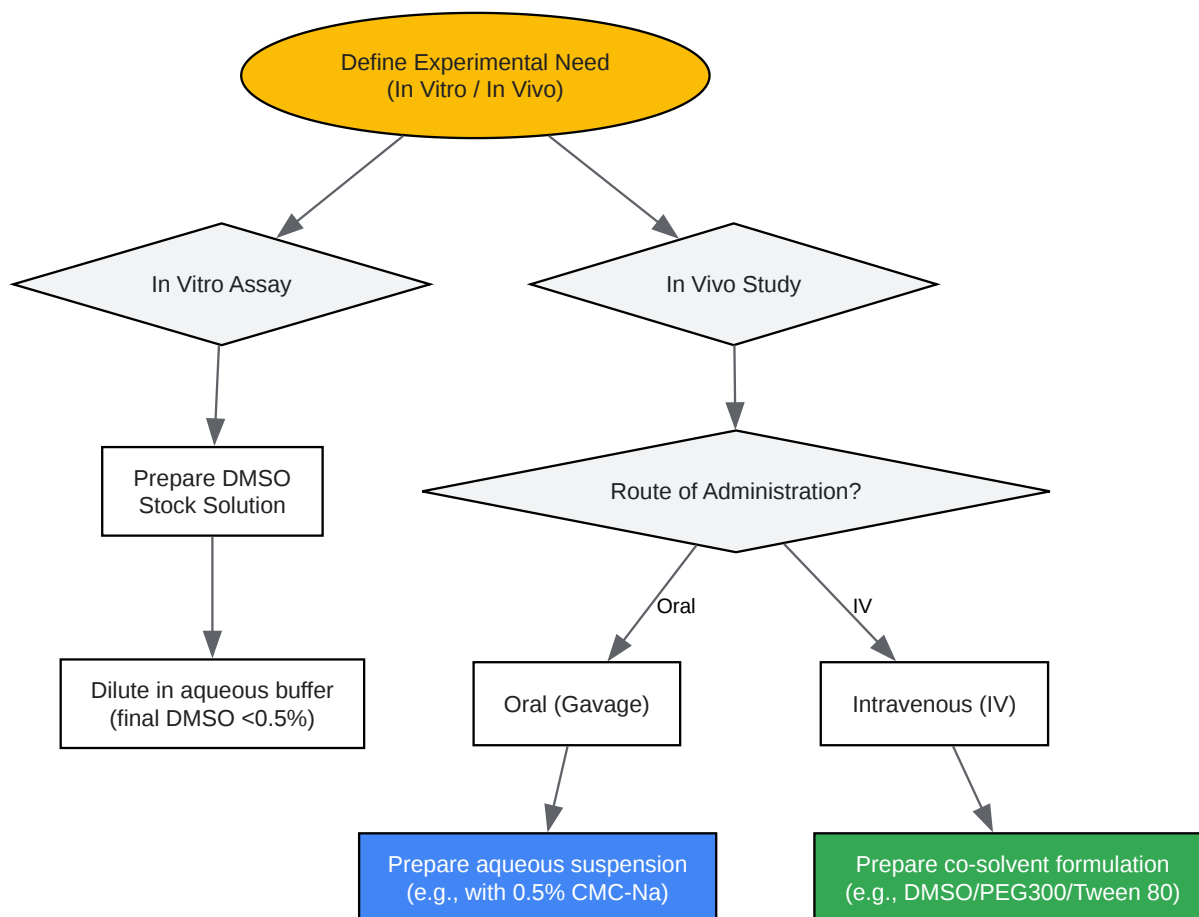
### Diagram of the Shake-Flask Solubility Protocol



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Caption: Workflow for determining thermodynamic solubility.

## Logical Flow for Formulation Selection



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Caption: Decision tree for formulation strategy.

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